An In-depth Technical Guide to the Chemical Identity of "Yellow 1"
An In-depth Technical Guide to the Chemical Identity of "Yellow 1"
Introduction: The designation "Yellow 1" is ambiguous and can refer to at least two distinct chemical entities in the Colour Index International registry. This guide provides a detailed technical overview of the two most common compounds associated with this name: C.I. Acid Yellow 1 (C.I. 10316) , also known as Naphthol Yellow S, and C.I. Acid Yellow 3 (C.I. 47005) , commonly known as Quinoline Yellow WS. For researchers, scientists, and professionals in drug development, precise identification is critical. This document delineates the chemical structure, physicochemical properties, and relevant experimental protocols for each compound.
Clarification of "Yellow 1" Nomenclature
The term "Yellow 1" lacks specificity without a Colour Index (C.I.) number. The following diagram illustrates the divergence in chemical identity.
C.I. Acid Yellow 1 (Naphthol Yellow S)
C.I. Acid Yellow 1, also known as Naphthol Yellow S or D&C Yellow No. 7, is a nitro dye based on a naphthalenesulfonic acid structure.[1][2][3][4]
Chemical Structure and Identification
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Chemical Name: Disodium 5,7-dinitro-8-oxidonaphthalene-2-sulfonate[2][3][4]
-
Synonyms: Naphthol Yellow S, C.I. 10316, D&C Yellow No. 7[1][2][3]
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Molecular Structure Class: Nitro Dye[1]
The structure is characterized by a naphthalene ring system substituted with two nitro groups, a hydroxyl group, and a sulfonic acid group, which exists as a disodium salt.[4][6]
Physicochemical Properties
The quantitative data for C.I. Acid Yellow 1 are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 358.19 g/mol | [1][5] |
| Melting Point | >300 °C | [5] |
| Solubility | Soluble in cold and hot water; slightly soluble in alcohol. | [1] |
| Appearance | Pale yellow to orange powder | [5] |
| Stability | Stable; incompatible with strong oxidizing agents. | [5] |
C.I. Acid Yellow 3 (Quinoline Yellow WS)
Quinoline Yellow WS (Water Soluble) is a quinophthalone dye.[7][8] It is important to distinguish it from its water-insoluble precursor, Quinoline Yellow SS (Spirit Soluble).[7][9] The water-soluble form is used as a food colorant (E104) in some regions and as a cosmetic and drug colorant (D&C Yellow No. 10) in the US.[8]
Chemical Structure and Identification
Quinoline Yellow WS is not a single compound but a mixture of the sodium salts of mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)indan-1,3-dione.[8][9][10] The principal component is the disulfonate.[8][9][10]
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Chemical Name: Sodium 2-(1,3-dioxoindan-2-yl)quinolinedisulfonate (principal component)[8]
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Synonyms: C.I. Acid Yellow 3, Food Yellow 13, D&C Yellow No. 10, C.I. 47005[8]
-
Molecular Structure Class: Quinophthalone Dye
-
Chemical Formula: C₁₈H₉NNa₂O₈S₂ (principal component)[11]
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CAS Number: 8004-92-0[9]
The core structure is 2-(2-quinolyl)indan-1,3-dione, which is sulfonated to impart water solubility.[10]
Synthesis Pathway Overview
The synthesis of Quinoline Yellow WS is a two-step process. First, the insoluble dye Quinoline Yellow SS is formed, which is then sulfonated.
The initial step involves the fusion of quinaldine and phthalic anhydride at high temperatures.[7][12] The resulting Quinoline Yellow SS is then sulfonated with fuming sulfuric acid (oleum) to produce the water-soluble mixture.[10][13]
Physicochemical Properties
The properties of the principal component of Quinoline Yellow WS are listed below.
| Property | Value | Reference(s) |
| Molecular Weight | 477.38 g/mol (disodium disulfonate) | [9][11] |
| Melting Point | 150 °C (with decomposition) | [9] |
| Solubility | Freely soluble in water; sparingly in ethanol. | [10] |
| Appearance | Greenish-yellow powder or granules | [9][10] |
| Maximum Absorption (λmax) | ~414 - 416 nm (in aqueous solution) | [8][10] |
Experimental Protocols
This protocol is based on the JECFA (Joint FAO/WHO Expert Committee on Food Additives) monograph for Quinoline Yellow.[10][14]
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Objective: To determine the total dye content in a sample.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the Quinoline Yellow sample in water.
-
Create a series of dilutions to fall within the linear range of the spectrophotometer.
-
Measure the absorbance of each dilution at the wavelength of maximum absorption, approximately 414 nm.[10]
-
Use the specified absorptivity value (a) of 87.9 L/(g·cm) to calculate the concentration and thereby the total coloring matter percentage.[10]
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to separate and quantify the mono-, di-, and trisulfonated components of Quinoline Yellow WS.[10][11]
-
Objective: To separate and quantify the different sulfonated species in a sample.
-
Instrumentation: HPLC system with a UV or Diode-Array Detector (DAD).
-
Methodology Summary:
-
Column: C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm).[15]
-
Mobile Phase: A gradient elution using two solvents is typical. For example:
-
Detection: UV detection at a specified wavelength, such as 254 nm.[10]
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 100 mL of a water/methanol mixture (75:25).[10]
-
Quantification: Calibrate the system using standard solutions of known concentrations. The relative peak areas correspond to the percentages of the different sulfonated components.
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Conclusion
The designation "Yellow 1" is insufficient for precise scientific communication. It is imperative to use the specific Colour Index number—C.I. 10316 for the nitro dye Naphthol Yellow S or C.I. 47005 for the quinophthalone dye mixture Quinoline Yellow WS—to avoid ambiguity. The two compounds possess fundamentally different chemical structures, leading to distinct physicochemical properties and applications. The analytical methods detailed herein provide a framework for the identification and quantification of these substances in a research or quality control setting.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Acid Yellow 1 [tiiips.com]
- 3. Ext. D&C Yellow No. 7 [tiiips.com]
- 4. D&C Yellow No. 7 - Descrizione [tiiips.com]
- 5. Acid yellow 1 [chembk.com]
- 6. Acid Yellow 1 | C10H4N2Na2O8S | CID 2724063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinoline Yellow SS - Wikipedia [en.wikipedia.org]
- 8. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]
- 9. Quinoline_Yellow_WS [chemeurope.com]
- 10. openknowledge.fao.org [openknowledge.fao.org]
- 11. fao.org [fao.org]
- 12. RU2147311C1 - Method of preparing dye quinoline yellow - Google Patents [patents.google.com]
- 13. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]
- 14. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 15. The Determination of Food Dyes in Vitamins by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
